3,8-Dimethyl-1,10-phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Dimethyl-1,10-phenanthroline is an organic compound that belongs to the class of phenanthrolines. It is characterized by the presence of two methyl groups at the 3 and 8 positions of the phenanthroline skeleton. This compound is known for its ability to form stable complexes with various metal ions, making it valuable in coordination chemistry and various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,8-Dimethyl-1,10-phenanthroline can be synthesized through several methods. One common approach involves the Skraup reaction, where o-nitroaniline is reacted with crotonaldehyde diacetate under acidic conditions. This method yields the desired compound through a series of condensation and cyclization reactions . Another method involves the oxidation of 2,9-dimethylphenanthroline using an oxidizing agent such as oxygen .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of deep eutectic solvents as catalysts. This approach not only enhances the yield but also provides a more environmentally friendly and cost-effective method for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3,8-Dimethyl-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are valuable intermediates in organic synthesis.
Substitution: The methyl groups at the 3 and 8 positions can be substituted with other functional groups to tailor the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Peroxomonosulfate ion is commonly used for the oxidation of this compound.
Reducing Agents: Sodium borohydride and other mild reducing agents are used for reduction reactions.
Substitution Reactions: Various electrophiles can be used to introduce new functional groups at the 3 and 8 positions.
Major Products Formed
Reduced Derivatives: These products are used in electronic and photonic applications.
Substituted Phenanthrolines: These derivatives are valuable in coordination chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
3,8-Dimethyl-1,10-phenanthroline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,8-Dimethyl-1,10-phenanthroline involves its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and DNA, leading to a range of biological and chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,10-Phenanthroline: Lacks the methyl groups at the 3 and 8 positions, making it less sterically hindered.
2,9-Dimethyl-1,10-phenanthroline: Similar structure but with methyl groups at the 2 and 9 positions, leading to different coordination properties.
4,7-Dimethyl-1,10-phenanthroline: Methyl groups at the 4 and 7 positions, affecting its electronic properties.
Uniqueness
3,8-Dimethyl-1,10-phenanthroline is unique due to the specific positioning of the methyl groups, which influences its steric and electronic properties. This makes it particularly suitable for forming stable complexes with certain metal ions and for specific applications in catalysis and materials science .
Eigenschaften
CAS-Nummer |
3002-80-0 |
---|---|
Molekularformel |
C14H12N2 |
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
3,8-dimethyl-1,10-phenanthroline |
InChI |
InChI=1S/C14H12N2/c1-9-5-11-3-4-12-6-10(2)8-16-14(12)13(11)15-7-9/h3-8H,1-2H3 |
InChI-Schlüssel |
KSACKJIWQPGKMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C3=C(C=C2)C=C(C=N3)C)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.